molecular formula C22H23ClN4O2 B13586665 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B13586665
M. Wt: 410.9 g/mol
InChI Key: JOZUWPIWSNXBEX-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenyl group, a pyrrolidine ring, and a phthalazinone moiety. Its structure combines aromatic, heterocyclic, and amide functionalities, which are commonly associated with bioactive properties such as enzyme inhibition and anti-proliferative activity . The compound’s synthesis likely involves multi-step condensation reactions, similar to methods described for related phthalazinone-acetamide derivatives (e.g., coupling amines with activated carbonyl intermediates in polar solvents like dioxane or dichloromethane) .

Properties

Molecular Formula

C22H23ClN4O2

Molecular Weight

410.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C22H23ClN4O2/c23-18-10-4-3-9-17(18)20(27-11-5-6-12-27)14-24-21(28)13-19-15-7-1-2-8-16(15)22(29)26-25-19/h1-4,7-10,20H,5-6,11-14H2,(H,24,28)(H,26,29)

InChI Key

JOZUWPIWSNXBEX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)CC2=NNC(=O)C3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalazinone-Acetamide Derivatives ()

The following compounds share the phthalazinone core and acetamide linkage but differ in substituents, influencing their physical and biological properties:

Compound Name Substituents Melting Point (°C) Key Features
2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide Sulfamoylphenyl, 1,3,4-oxadiazole >300 High thermal stability; anti-proliferative activity via enzyme inhibition
N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide 4-Chlorophenyl, 1,3,4-oxadiazole 206–208 Moderate solubility in ethanol; potential apoptosis induction
Target Compound 2-Chlorophenyl, pyrrolidine Not reported Likely enhanced lipophilicity due to pyrrolidine; untested bioactivity

Key Differences :

  • Substituent Effects : The target compound’s pyrrolidine group may improve blood-brain barrier penetration compared to sulfamoyl or chlorophenyl groups in analogs .
  • Synthetic Routes : Unlike analogs synthesized via ultrasonic-assisted 1,3,4-oxadiazole formation , the target compound’s pyrrolidine moiety likely requires reductive amination or nucleophilic substitution.
  • Thermal Stability : The absence of a 1,3,4-oxadiazole ring in the target compound may reduce melting points compared to derivatives like 4b (>300°C) .
N-Substituted Dichlorophenyl Acetamides ()

The compound 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () shares an acetamide backbone but incorporates dichlorophenyl and pyrazolyl groups.

Property Target Compound Dichlorophenyl Analog ()
Core Structure Phthalazinone-acetamide Pyrazolyl-acetamide
Substituents 2-Chlorophenyl, pyrrolidine 3,4-Dichlorophenyl, 1,5-dimethylpyrazolone
Conformation Likely planar amide group Three distinct conformers with dihedral angles 54.8°–77.5°
Hydrogen Bonding Potential intramolecular H-bonding Intermolecular N–H⋯O dimers (R22(10) motifs)
Bioactivity Hypothesized enzyme inhibition Ligand coordination abilities (unexplored)

Structural Implications :

  • The target compound’s phthalazinone moiety may enhance π-π stacking interactions in enzyme binding compared to the pyrazolyl group in ’s compound.

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